molecular formula C19H19Cl2N3O2S B4589154 N-1,3-benzodioxol-5-yl-4-(2,4-dichlorobenzyl)-1-piperazinecarbothioamide

N-1,3-benzodioxol-5-yl-4-(2,4-dichlorobenzyl)-1-piperazinecarbothioamide

Cat. No.: B4589154
M. Wt: 424.3 g/mol
InChI Key: BKUSPROTXJRFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-(2,4-dichlorobenzyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C19H19Cl2N3O2S and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0575034 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Compounds with structural similarities to N-1,3-benzodioxol-5-yl-4-(2,4-dichlorobenzyl)-1-piperazinecarbothioamide have shown potent antimicrobial activity. For instance, N-(1-adamantyl)carbothioamide derivatives exhibited significant antibacterial activity against various pathogenic Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Al-Abdullah et al., 2015).

Antiviral Activities

  • Urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV), showing promising results. This indicates potential applications in agriculture for the protection of crops from viral pathogens (Reddy et al., 2013).

Enzyme Inhibition and Therapeutic Applications

  • Substituted benzamides and piperazine derivatives have been explored for their potential as atypical antipsychotic agents, showing promising in vitro and in vivo activities. This research highlights the potential use of these compounds in developing new treatments for psychiatric disorders (Norman et al., 1996).
  • Another study focused on the synthesis and evaluation of thioadatanserin and its dialkylated products, which showed partial agonist activity against 5-HTR1A and antagonist activity against 5-HTR2A. These properties suggest their potential use in depression and anxiety disorders (Evans et al., 2020).

Molecular Interactions and Crystallography

  • Research on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed different intermolecular interactions despite similar molecular structures. This study contributes to the understanding of how subtle changes in molecular structure can significantly impact the physical properties and potentially the biological activities of these compounds (Mahesha et al., 2019).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(2,4-dichlorophenyl)methyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2S/c20-14-2-1-13(16(21)9-14)11-23-5-7-24(8-6-23)19(27)22-15-3-4-17-18(10-15)26-12-25-17/h1-4,9-10H,5-8,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUSPROTXJRFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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